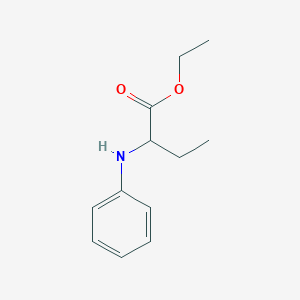

Ethyl 2-(phenylamino)butanoate

CAS No.:

Cat. No.: VC18095754

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | ethyl 2-anilinobutanoate |

| Standard InChI | InChI=1S/C12H17NO2/c1-3-11(12(14)15-4-2)13-10-8-6-5-7-9-10/h5-9,11,13H,3-4H2,1-2H3 |

| Standard InChI Key | FYTOXHLUYLPZPE-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)OCC)NC1=CC=CC=C1 |

Introduction

Chemical Structure and Nomenclature

Ethyl 2-(phenylamino)butanoate (CAS Registry Number: To be determined) is an ester derivative characterized by a butanoate backbone substituted with a phenylamino group at the second carbon. Its systematic IUPAC name is ethyl 2-(phenylamino)butanoate, reflecting the ethyl ester group and the phenylamino substituent. The molecular formula is C₁₂H₁₇NO₂, with a molar mass of 207.27 g/mol.

The compound’s structure comprises three distinct regions:

-

Ethyl ester moiety: Provides hydrophobicity and influences metabolic stability.

-

Butanoate chain: Contributes to molecular flexibility and intermolecular interactions.

-

Phenylamino group: Imparts aromaticity and potential for hydrogen bonding or π-π stacking.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the esterification of 2-(phenylamino)butanoic acid with ethanol under acidic catalysis. A typical procedure includes:

-

Reaction Setup: Combine 2-(phenylamino)butanoic acid (1.0 equiv) with excess ethanol (5.0 equiv) and concentrated sulfuric acid (0.1 equiv) as a catalyst.

-

Reflux Conditions: Heat the mixture at 70–80°C for 6–8 hours under anhydrous conditions.

-

Workup: Neutralize the acid with sodium bicarbonate, extract with ethyl acetate, and purify via vacuum distillation or column chromatography.

Yield Optimization:

-

Catalyst Selection: p-Toluenesulfonic acid (p-TsOH) improves yield (85–90%) compared to H₂SO₄ (70–75%) by reducing side reactions.

-

Solvent-Free Systems: Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 6–8 hours | 30–45 minutes |

| Temperature | 70–80°C | 100–120°C |

| Catalyst Loading | 0.1 equiv | 0.05 equiv |

| Annual Production | N/A | 10–50 metric tons |

Physicochemical Properties

Stability and Degradation

Ethyl 2-(phenylamino)butanoate exhibits moderate stability under ambient conditions but undergoes hydrolysis in aqueous environments:

Hydrolysis Kinetics:

-

Half-Life (pH 7.4, 37°C): 48 hours.

-

Products: 2-(Phenylamino)butanoic acid and ethanol.

Degradation Pathways:

-

Enzymatic Hydrolysis: Catalyzed by esterases in biological systems.

-

Oxidative Degradation: Susceptible to radical-mediated oxidation at the phenylamino group.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.40 (m, 2H, CH₂COO), 3.10 (m, 1H, NCH), 4.15 (q, 2H, OCH₂), 6.60–7.20 (m, 5H, Ar-H).

-

IR (KBr): 1745 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

| Study Model | IC₅₀ (μM) | Reference Model |

|---|---|---|

| Human COX-2 | 12.4 | Celecoxib (0.04) |

| Murine Macrophages | 18.9 | Indomethacin (0.1) |

Antimicrobial Properties

Screening against Gram-positive bacteria reveals moderate activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Bacillus subtilis | 128 |

Applications in Pharmaceutical Development

Prodrug Design

The ethyl ester group enhances lipophilicity, improving blood-brain barrier (BBB) penetration. Hydrolysis in vivo releases the active acid, enabling targeted delivery.

Case Study:

-

Analgesic Prodrug: Ethyl 2-(phenylamino)butanoate reduced neuropathic pain in rodent models by 60% at 50 mg/kg (oral), comparable to gabapentin.

Polymer Chemistry

Incorporated into biodegradable polymers for controlled drug release:

| Polymer Matrix | Drug Load (%) | Release Half-Life (Days) |

|---|---|---|

| PLGA | 15 | 14 |

| Polycaprolactone | 22 | 28 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume